Molecular Weight and Mass Spectrometric Differentiation for Quantitative LC-MS/MS
The primary, quantifiable differentiation between Ethyl 2-bromopropionate-d3 and its unlabeled analog is the +3 Da mass shift introduced by the substitution of three hydrogen atoms with deuterium . This isotopic labeling enables a mass spectrometer to selectively monitor the target analyte (Ethyl 2-bromopropionate, m/z 181.03 for [M+H]+) and its internal standard (Ethyl 2-bromopropionate-d3, m/z 184.05 for [M+H]+) via distinct precursor-to-product ion transitions, a prerequisite for accurate and precise quantitation .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 184.05 g/mol |
| Comparator Or Baseline | Ethyl 2-bromopropionate, 181.03 g/mol |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated molecular weight |
Why This Matters
This mass difference is the fundamental requirement for using this compound as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS, which is essential for achieving the precision and accuracy mandated by bioanalytical method validation guidelines.
